Methyl 3,4-difluoro-5-nitrobenzoate
Overview
Description
Methyl 3,4-difluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H5F2NO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-difluoro-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 3,4-difluoro-5-nitrobenzoic acid. The acid is first converted to its acyl chloride using oxalyl chloride in dichloromethane under an inert atmosphere. The resulting acyl chloride is then reacted with methanol in the presence of a base such as triethylamine at low temperatures to yield the desired ester .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-difluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Methyl 3,4-difluoro-5-aminobenzoate.
Ester Hydrolysis: 3,4-difluoro-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 3,4-difluoro-5-nitrobenzoate is utilized in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of novel materials with specific properties.
Pharmaceutical Research: Potential use in the synthesis of drug candidates due to its unique functional groups.
Mechanism of Action
The mechanism of action of methyl 3,4-difluoro-5-nitrobenzoate in chemical reactions involves the interaction of its functional groups with reagents. For example, in nucleophilic substitution, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-difluoro-4-nitrobenzoate
- Methyl 4,5-difluoro-2-nitrobenzoate
- Methyl 4-fluoro-3-nitrobenzoate
Uniqueness
Methyl 3,4-difluoro-5-nitrobenzoate is unique due to the specific positioning of its fluorine and nitro groups, which influence its reactivity and properties. This makes it distinct from other similar compounds and valuable in specific synthetic applications .
Biological Activity
Methyl 3,4-difluoro-5-nitrobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features. This article delves into its biological activity, synthesis, and potential applications based on existing research.
Chemical Structure and Properties
This compound possesses the molecular formula . The presence of both nitro and fluorine substituents on the aromatic ring significantly influences its chemical behavior and biological interactions.
Property | Value |
---|---|
Molecular Weight | 217.13 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
pKa | Not determined |
Synthesis
The synthesis of this compound typically involves the nitration of methyl 3,4-difluorobenzoate using a mixture of concentrated nitric acid and sulfuric acid. This method allows for the introduction of the nitro group at the desired position on the benzene ring.
Antimicrobial Properties
Research indicates that compounds with nitro groups often exhibit antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. Studies suggest that the compound demonstrates significant inhibitory effects on Gram-positive bacteria, likely due to its ability to disrupt cellular processes.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis, although further research is necessary to elucidate the specific pathways involved.
Case Study: Cytotoxicity Testing
A recent study assessed the cytotoxicity of this compound on human cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. The compound was found to be particularly effective against breast cancer cells (MCF-7) and prostate cancer cells (PC-3).
The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors. The electron-withdrawing nature of the nitro group enhances its reactivity, potentially allowing it to form covalent bonds with nucleophilic sites in proteins.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Table 2: Comparison of Related Compounds
Compound | Antimicrobial Activity | Cytotoxicity | Notes |
---|---|---|---|
Methyl 2-fluoro-5-nitrobenzoate | Moderate | Low | Lacks fluorine at position 3 |
Methyl 4-amino-2-fluoro-5-nitrobenzoate | High | Moderate | Contains an amino group |
Methyl 3,5-difluoro-4-nitrobenzoate | Low | High | Different fluorine substitution |
Properties
IUPAC Name |
methyl 3,4-difluoro-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTXOTAVLQQHDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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